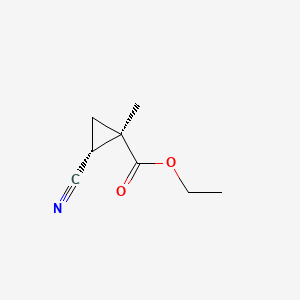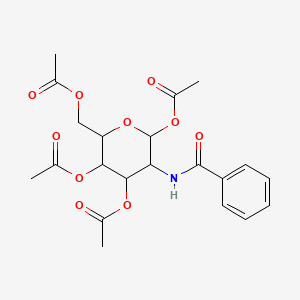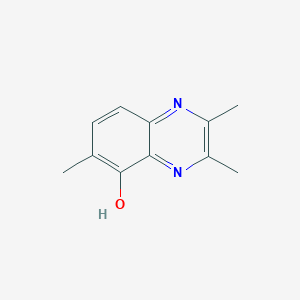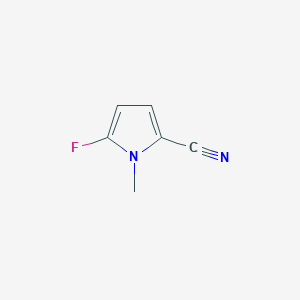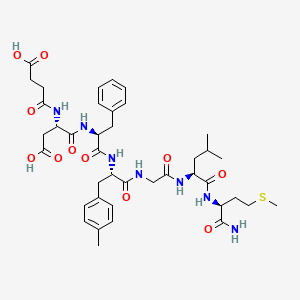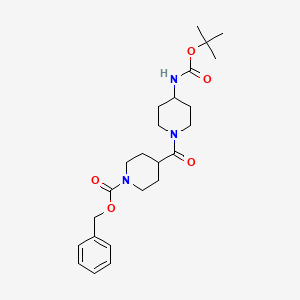
4-(4-Tert-butoxycarbonylamino-piperidine-1-carbonyl)-piperidine-1-carboxylic acid benzyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Tert-butoxycarbonylamino-piperidine-1-carbonyl)-piperidine-1-carboxylic acid benzyl ester is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of two piperidine rings, each substituted with different functional groups, including a tert-butoxycarbonyl (Boc) protecting group and a benzyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Tert-butoxycarbonylamino-piperidine-1-carbonyl)-piperidine-1-carboxylic acid benzyl ester typically involves multiple steps, starting from commercially available starting materials. The general synthetic route includes:
Formation of the Piperidine Ring: The initial step involves the formation of the piperidine ring through cyclization reactions. This can be achieved using various methods, such as the reductive amination of appropriate precursors.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality of the piperidine ring. This is usually done using Boc anhydride in the presence of a base like triethylamine.
Coupling Reactions: The protected piperidine intermediate is then coupled with another piperidine derivative through amide bond formation. This step often requires coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Esterification: The final step involves the esterification of the carboxylic acid group with benzyl alcohol to form the benzyl ester. This can be achieved using reagents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Tert-butoxycarbonylamino-piperidine-1-carbonyl)-piperidine-1-carboxylic acid benzyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperidine rings, allowing for the introduction of different substituents. Common reagents include alkyl halides and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols
Aplicaciones Científicas De Investigación
4-(4-Tert-butoxycarbonylamino-piperidine-1-carbonyl)-piperidine-1-carboxylic acid benzyl ester has several scientific research applications, including:
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound can be used as a building block for designing molecules with potential biological activity. It may serve as a precursor for developing new drugs or bioactive compounds.
Medicine: The compound’s derivatives may exhibit pharmacological properties, making it a candidate for drug discovery and development. Researchers investigate its potential therapeutic effects and mechanisms of action.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(4-Tert-butoxycarbonylamino-piperidine-1-carbonyl)-piperidine-1-carboxylic acid benzyl ester depends on its specific application and the molecular targets involved. Generally, the compound interacts with biological molecules through various pathways, including:
Binding to Receptors: The compound may bind to specific receptors on cell surfaces, triggering a cascade of intracellular events.
Enzyme Inhibition: It may inhibit the activity of certain enzymes, affecting metabolic pathways and cellular processes.
Signal Transduction: The compound can modulate signal transduction pathways, influencing cell communication and function.
Comparación Con Compuestos Similares
4-(4-Tert-butoxycarbonylamino-piperidine-1-carbonyl)-piperidine-1-carboxylic acid benzyl ester can be compared with other similar compounds, such as:
4-(4-Tert-butoxycarbonylamino-piperidine-1-carbonyl)-benzoic acid: This compound has a similar structure but with a benzoic acid group instead of a benzyl ester.
3-(4-Tert-butoxycarbonylamino-piperidine-1-carbonyl)-benzoic acid: Another similar compound with a different substitution pattern on the benzoic acid ring.
4-(4-Tert-butoxycarbonylamino-piperidine-1-carbonyl)-piperidine-1-carboxylic acid:
Propiedades
Fórmula molecular |
C24H35N3O5 |
|---|---|
Peso molecular |
445.6 g/mol |
Nombre IUPAC |
benzyl 4-[4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carbonyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C24H35N3O5/c1-24(2,3)32-22(29)25-20-11-15-26(16-12-20)21(28)19-9-13-27(14-10-19)23(30)31-17-18-7-5-4-6-8-18/h4-8,19-20H,9-17H2,1-3H3,(H,25,29) |
Clave InChI |
OXWGDTBUKLTJNE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)C2CCN(CC2)C(=O)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![disodium;5-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino]-2-[(E)-2-[4-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B13818840.png)
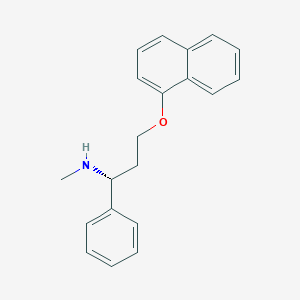
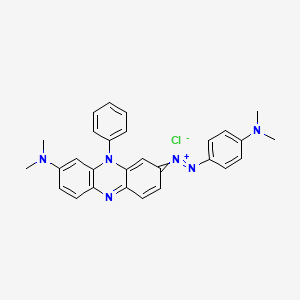
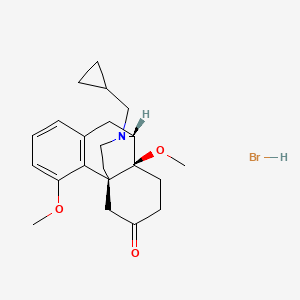
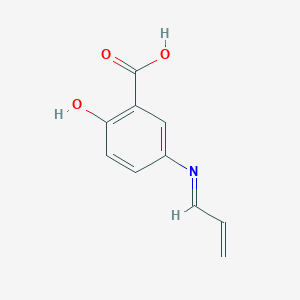
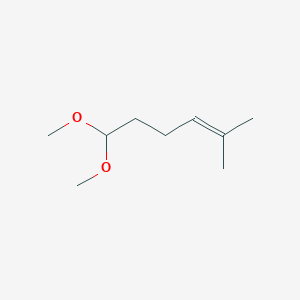
![Methyl 2-[(hydroxyamino)methylideneamino]benzoate](/img/structure/B13818871.png)
